molecular formula C152H247F3N44O40 B6295788 Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate CAS No. 202463-00-1

Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate

Cat. No.: B6295788
CAS No.: 202463-00-1
M. Wt: 3387.9 g/mol
InChI Key: RXOQGHNHFFHLMD-QBVDHMTGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate is a synthetic peptide that combines sequences from two biologically active peptides: Vasoactive Intestinal Peptide (VIP) and Growth Hormone-Releasing Factor (GRF). This compound is designed to act as a VIP antagonist, which means it can inhibit the biological activity of VIP. VIP is known for its role in vasodilation, smooth muscle relaxation, and modulation of immune responses. The trifluoroacetate salt form enhances the stability and solubility of the peptide for research purposes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The process typically includes the following steps:

    Resin Loading: The initial amino acid is attached to a solid resin.

    Deprotection: The protecting group on the amino acid is removed to allow for the addition of the next amino acid.

    Coupling: The next amino acid, protected at its amino group, is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the full peptide sequence is assembled.

    Cleavage and Deprotection: The completed peptide is cleaved from the resin and deprotected to yield the final product.

Industrial Production Methods

Industrial production of this peptide would follow similar principles but on a larger scale. Automated peptide synthesizers can be used to streamline the process, and high-performance liquid chromatography (HPLC) is employed to purify the final product. The trifluoroacetate salt is then formed by treating the peptide with trifluoroacetic acid.

Chemical Reactions Analysis

Types of Reactions

Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: This reaction can occur at methionine or cysteine residues if present.

    Reduction: Disulfide bonds, if any, can be reduced to free thiols.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide or performic acid.

    Reducing Agents: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

    Substitution Reagents: Various amino acid derivatives and coupling agents like HATU or DIC.

Major Products

The major products of these reactions depend on the specific modifications made. For example, oxidation of methionine would yield methionine sulfoxide, while reduction of disulfide bonds would yield free cysteine residues.

Scientific Research Applications

Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate has several scientific research applications:

    Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

    Biology: Investigated for its role in modulating VIP-related pathways, including vasodilation and immune response.

    Medicine: Potential therapeutic applications in conditions where VIP activity needs to be inhibited, such as certain inflammatory diseases.

    Industry: Utilized in the development of peptide-based drugs and as a reference standard in analytical techniques.

Mechanism of Action

The mechanism of action of Acetyl-(D-Phe2,Lys15,Arg16,Leu27)-VIP (1-7)-GRF (8-27) Trifluoroacetate involves its binding to VIP receptors, specifically VIP1 receptors. By acting as an antagonist, it inhibits the binding of endogenous VIP to these receptors, thereby blocking the downstream signaling pathways that lead to vasodilation, smooth muscle relaxation, and immune modulation .

Comparison with Similar Compounds

Similar Compounds

  • **Acetyl-(D-Phe

Properties

IUPAC Name

(3S)-3-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-[[(2S)-2-acetamido-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-3-carboxypropanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]-4-amino-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-6-aminohexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]-6-aminohexanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-amino-5-oxopentanoyl]amino]-4-[[(2S,3S)-1-[[(2S)-1-amino-4-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C150H246N44O38.C2HF3O2/c1-21-82(16)119(146(231)178-99(121(156)206)59-75(2)3)193-141(226)110(70-116(204)205)184-129(214)98(51-52-113(154)200)177-132(217)100(60-76(4)5)181-134(219)101(61-77(6)7)179-127(212)93(42-29-32-54-152)172-125(210)95(44-34-56-164-148(157)158)171-122(207)83(17)169-142(227)111(72-195)189-135(220)102(62-78(8)9)180-128(213)97(46-36-58-166-150(161)162)174-124(209)92(41-28-31-53-151)175-133(218)103(63-79(10)11)186-145(230)118(81(14)15)192-130(215)94(43-30-33-55-153)173-126(211)96(45-35-57-165-149(159)160)176-136(221)105(66-89-47-49-91(199)50-48-89)183-143(228)112(73-196)190-139(224)108(68-114(155)201)188-147(232)120(85(19)197)194-140(225)106(65-88-39-26-23-27-40-88)187-144(229)117(80(12)13)191-123(208)84(18)168-131(216)109(69-115(202)203)185-137(222)104(64-87-37-24-22-25-38-87)182-138(223)107(170-86(20)198)67-90-71-163-74-167-90;3-2(4,5)1(6)7/h22-27,37-40,47-50,71,74-85,92-112,117-120,195-197,199H,21,28-36,41-46,51-70,72-73,151-153H2,1-20H3,(H2,154,200)(H2,155,201)(H2,156,206)(H,163,167)(H,168,216)(H,169,227)(H,170,198)(H,171,207)(H,172,210)(H,173,211)(H,174,209)(H,175,218)(H,176,221)(H,177,217)(H,178,231)(H,179,212)(H,180,213)(H,181,219)(H,182,223)(H,183,228)(H,184,214)(H,185,222)(H,186,230)(H,187,229)(H,188,232)(H,189,220)(H,190,224)(H,191,208)(H,192,215)(H,193,226)(H,194,225)(H,202,203)(H,204,205)(H4,157,158,164)(H4,159,160,165)(H4,161,162,166);(H,6,7)/t82-,83-,84-,85+,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104+,105-,106-,107-,108-,109-,110-,111-,112-,117-,118-,119-,120-;/m0./s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXOQGHNHFFHLMD-QBVDHMTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(CC(C)C)C(=O)N)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CC(C)C)NC(=O)C(CC(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CO)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(CC(C)C)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CO)NC(=O)C(CC(=O)N)NC(=O)C(C(C)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(C(C)C)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC4=CNC=N4)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CC(C)C)C(=O)N)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CO)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@@H](CC3=CC=CC=C3)NC(=O)[C@H](CC4=CNC=N4)NC(=O)C.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C152H247F3N44O40
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

3387.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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